

# Clethodim Sulfoxide: A Toxicological Profile for Non-Target Organisms

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## Compound of Interest

Compound Name: Clethodim Sulfoxide

Cat. No.: B123023

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Clethodim, a post-emergence herbicide widely used for the control of annual and perennial grasses, undergoes transformation in the environment and in biological systems to form several metabolites, with **clethodim sulfoxide** being a major product.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the known effects of clethodim and its primary metabolite, **clethodim sulfoxide**, on a range of non-target organisms. While specific toxicological data for **clethodim sulfoxide** are often limited, regulatory bodies and scientific evaluations frequently conclude that its toxicity is comparable to or less than that of the parent compound, clethodim.<sup>[1]</sup> Therefore, this guide will present the available data for both compounds to offer a thorough understanding of the potential environmental and biological impacts.

## Mammalian Toxicity

Studies on mammalian species, primarily rodents and dogs, have established a relatively low acute toxicity profile for clethodim. The liver has been identified as the primary target organ in repeated-dose studies, with observed effects including increased liver weights and centrilobular hypertrophy.<sup>[4][5][6]</sup>

Table 1: Acute and Chronic Toxicity of Clethodim in Mammals

Species	Study Type	Endpoint	Value (mg/kg bw/day)	Reference
Rat	Acute Oral LD50	LD50	1630 (male), 1360 (female)	[2][7][8]
Rabbit	Acute Dermal LD50	LD50	>5000	[7][8]
Rat	90-day Neurotoxicity	NOAEL	94	[1]
Dog	1-year Chronic Oral	NOAEL	1	[2]
Rat	Two-generation Reproduction	NOAEL (Parental)	32.2	[1]
Rat	Developmental Toxicity	NOAEL (Maternal)	100	[2]
Rabbit	Developmental Toxicity	NOAEL (Maternal)	20.8	[1]

NOAEL: No-Observed-Adverse-Effect-Level

Clethodim is readily absorbed in the gastrointestinal tract, extensively metabolized, and rapidly eliminated, primarily through urine.[7][8] **Clethodim sulfoxide** is a major metabolite identified in these processes.[2][3] Studies on the metabolites of clethodim, including the imine sulfone and 5-hydroxy sulfone, have indicated that they are not more toxic than the parent compound. [2]

## Avian Toxicity

Clethodim has been shown to be practically non-toxic to birds in dietary studies.

Table 2: Avian Toxicity of Clethodim

Species	Study Type	Endpoint	Value (ppm)	Reference
Mallard Duck	8-day Dietary LC50	LC50	>6000	[7]
Bobwhite Quail	8-day Dietary LC50	LC50	>6000	[7]
Japanese Quail	8-day Dietary LC50	LC50	>5000	[7]

## Aquatic Toxicity

Clethodim is classified as slightly toxic to fish and aquatic invertebrates.[7][9] While clethodim itself has a low persistence in soil, it can be mobile and its degradates, including **clethodim sulfoxide** and sulfone, are more persistent and mobile, potentially leading to surface and groundwater contamination.[4][5][10]

Table 3: Aquatic Toxicity of Clethodim

Species	Study Type	Endpoint	Value (mg/L)	Reference
Rainbow Trout	96-hour LC50	LC50	18 - 56	[7]
Bluegill Sunfish	96-hour LC50	LC50	33	[7]
Daphnia sp.	48-hour LC50	LC50	20.2	[7]

No significant bioaccumulation of clethodim has been observed in fish.[7][8]

## Toxicity to Non-Target Insects

Clethodim is considered practically non-toxic to honeybees.[7][8][9]

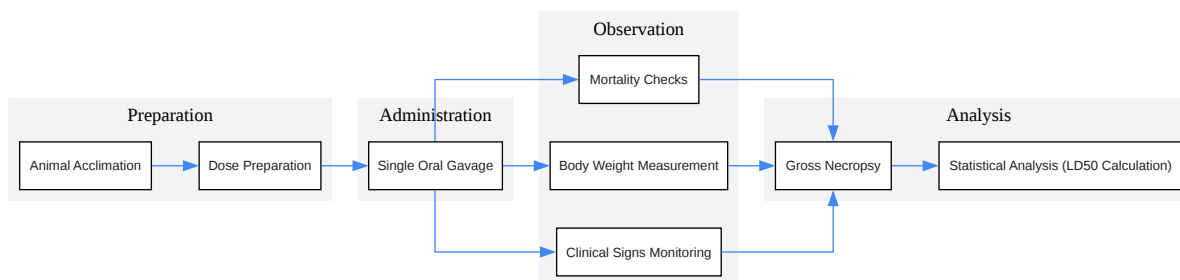
Table 4: Toxicity of Clethodim to Honeybees

Species	Study Type	Endpoint	Value ( $\mu$ g/bee )	Reference
Honeybee	Acute Contact LD50	LD50	>100	[7][8]

## Experimental Protocols

The toxicological studies cited in this guide were generally conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.[1]

A typical experimental workflow for determining acute oral toxicity (LD50) in rats, for instance, would involve the following key steps:



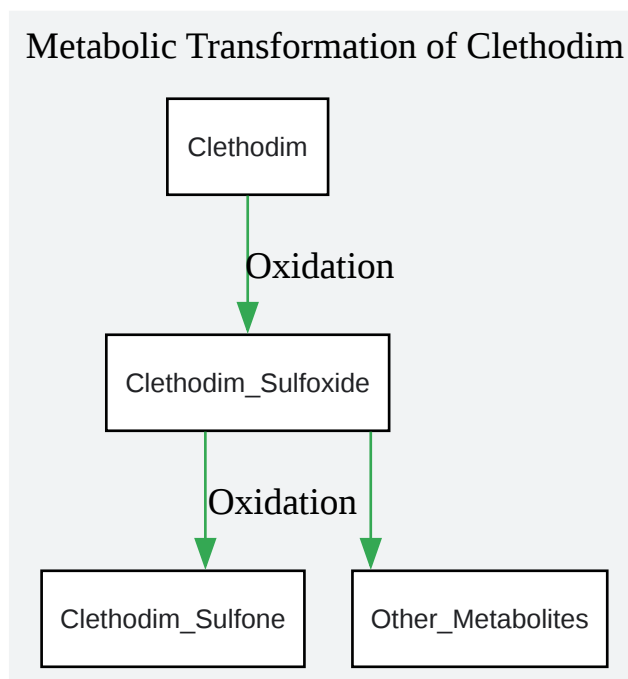
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Figure 1: Generalized workflow for an acute oral toxicity study.

## Signaling Pathways and Metabolism

Clethodim exerts its herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[11][12] This pathway is specific to plants, which explains the selective toxicity of clethodim. In non-target organisms, clethodim is

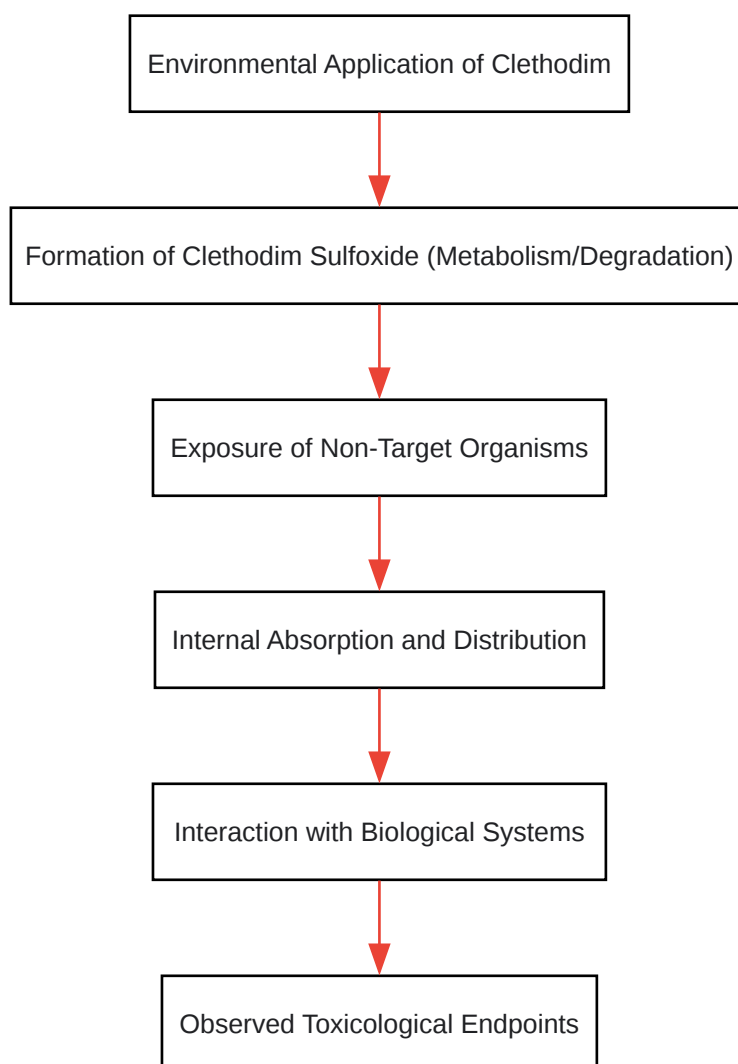
metabolized into several compounds, with **clethodim sulfoxide** being a primary metabolite. The metabolic pathway generally involves oxidation of the sulfur atom.



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*Figure 2: Simplified metabolic pathway of clethodim.*

The logical relationship between exposure and potential effects on non-target organisms can be visualized as a sequence of events, starting from environmental application and leading to potential biological impacts.



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*Figure 3: Logical flow from environmental application to toxicological effect.*

In conclusion, while specific toxicological data for **clethodim sulfoxide** are scarce, the available information on the parent compound, clethodim, provides a solid foundation for assessing its potential risks to non-target organisms. The toxicity is generally low for mammals, birds, and honeybees, and slight for aquatic organisms. The primary metabolite, **clethodim sulfoxide**, is considered to have a toxicological profile similar to or less hazardous than clethodim. Further research focusing directly on the chronic effects of **clethodim sulfoxide** on sensitive non-target species could provide a more nuanced understanding of its environmental risk profile.

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